molecular formula C20H17F3N4O2S B2452038 (4-(Thiazol-2-yloxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2034529-45-6

(4-(Thiazol-2-yloxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2452038
M. Wt: 434.44
InChI Key: BSKJBDRRFIHZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of such compounds often involves the use of palladium(II) acetate, which catalyzes a really selective coupling of 4-substituted . More specific synthesis methods or reactions for this exact compound were not found in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyridine ring, both of which are important classes of five-membered heterocyclic compounds . Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the thiazole and pyridine rings, as well as the trifluoromethyl group . These groups are known to influence properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel pyridine derivatives, including structures similar to the compound of interest, has been explored, showing variable and modest antimicrobial activity against investigated bacterial and fungal strains. These compounds are synthesized using amino-substituted benzothiazoles and chloropyridine carboxylic acid, among other reactants, highlighting their potential in medicinal chemistry for developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity

Research into the synthesis of pyrazolo[3,4-b]pyridin derivatives and their reactions has identified compounds with potential antiviral activities. These compounds, synthesized from ethanone derivatives, showed cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating their relevance in antiviral drug development (Attaby et al., 2006).

Antimicrobial Agents Development

Thiazolidinone derivatives, incorporating pyridin-2-yl-piperazine structures, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies highlight the potential of such compounds in treating infectious diseases (Patel et al., 2012).

Discovery of Selective Estrogen Receptor Modulators (SERMs)

Research has led to the discovery and synthesis of compounds acting as SERMs with increased potency in antagonizing estrogen in uterine tissue compared to existing drugs. These findings suggest potential applications in treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

Molecular Interaction Studies

Studies have also focused on understanding the molecular interactions of similar compounds with receptors, such as the CB1 cannabinoid receptor. These insights are crucial for drug design and development, providing a foundation for creating more effective and selective therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

[4-(1,3-thiazol-2-yloxy)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S/c21-20(22,23)15-3-6-17(25-13-15)26-8-10-27(11-9-26)18(28)14-1-4-16(5-2-14)29-19-24-7-12-30-19/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKJBDRRFIHZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Thiazol-2-yloxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

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